8-Methoxyquinoline-5-carbaldehyde
Overview
Description
8-Methoxyquinoline-5-carbaldehyde is an organic compound with the molecular formula C11H9NO2. It belongs to the quinoline family, which is characterized by a bicyclic structure consisting of a benzene ring fused to a pyridine ring. This compound is notable for its methoxy group at the 8th position and an aldehyde group at the 5th position on the quinoline ring. It is used in various chemical and biological applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Methoxyquinoline-5-carbaldehyde typically involves the following steps:
Starting Material: The synthesis often begins with 8-methoxyquinoline.
Purification: The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Batch or Continuous Flow Reactors: These reactors allow for precise control over reaction conditions, ensuring high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 8-Methoxyquinoline-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: 8-Methoxyquinoline-5-carboxylic acid.
Reduction: 8-Methoxyquinoline-5-methanol.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
8-Methoxyquinoline-5-carbaldehyde has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 8-Methoxyquinoline-5-carbaldehyde involves its interaction with various molecular targets:
Comparison with Similar Compounds
8-Hydroxyquinoline: Similar in structure but with a hydroxyl group instead of a methoxy group.
5-Chloro-8-hydroxyquinoline: Contains a chlorine atom at the 5th position and a hydroxyl group at the 8th position.
Uniqueness: 8-Methoxyquinoline-5-carbaldehyde is unique due to the presence of both a methoxy group and an aldehyde group on the quinoline ring. This combination of functional groups allows for diverse chemical reactivity and potential biological activities that are distinct from other quinoline derivatives .
Properties
IUPAC Name |
8-methoxyquinoline-5-carbaldehyde | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2/c1-14-10-5-4-8(7-13)9-3-2-6-12-11(9)10/h2-7H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACOHRGDSJSALMU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)C=O)C=CC=N2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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